{1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methanamine
Overview
Description
{1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methanamine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound features a piperidine ring substituted with a difluorophenyl group and a methanamine group, making it a valuable intermediate in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various targets in the body.
Action Environment
Various environmental factors could influence the compound’s action, efficacy, and stability. For example, the compound’s stability and activity could be affected by factors such as pH, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using 2,5-difluorobenzyl halides.
Attachment of the Methanamine Group: The methanamine group can be attached through reductive amination reactions involving formaldehyde and ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production cost and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.
Reduction: Reduction reactions can convert the difluorophenyl group to a more reduced state, such as difluorophenyl alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanamine group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed under basic conditions.
Major Products
Oxidation: Piperidinones
Reduction: Difluorophenyl alcohols
Substitution: Substituted piperidine derivatives
Scientific Research Applications
{1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methanamine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple piperidine ring without additional substituents.
2,5-Difluorobenzylamine: Contains the difluorophenyl group but lacks the piperidine ring.
Methamphetamine: Contains a methanamine group but differs in the aromatic substitution pattern.
Uniqueness
{1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methanamine is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of both the difluorophenyl group and the piperidine ring distinguishes it from other similar compounds, making it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c14-12-1-2-13(15)11(7-12)9-17-5-3-10(8-16)4-6-17/h1-2,7,10H,3-6,8-9,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGQXZCFGZYLMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=C(C=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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